

discovery and history of diglycerol production

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Compound of Interest

Compound Name: Diglycerol

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An In-depth Technical Guide on the Discovery and History of **Diglycerol** Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycerol, the simplest polyglycerol, is a versatile polyol comprised of two glycerol molecules linked by an ether bond. Valued for its properties as a humectant, emulsifier, and solvent, it serves as a crucial intermediate in the production of cosmetics, food additives, and polymers. This technical guide provides a comprehensive overview of the discovery and historical development of **diglycerol** production. It details the evolution of synthesis methodologies, from early thermal condensation to modern catalytic and enzymatic processes. The guide includes detailed experimental protocols for key production and purification techniques, summarizes quantitative performance data in comparative tables, and illustrates critical chemical pathways and workflows using process diagrams.

Introduction and Historical Context

The history of **diglycerol** is intrinsically linked to its monomer, glycerol. Glycerol was first isolated in 1783 by German-Swedish chemist Carl Wilhelm Scheele, who identified it as the "sweet principle of fat".^[1] The understanding that fats and oils are esters of fatty acids and glycerol was later solidified by French chemist Michel-Eugène Chevreul in 1823.^[2]

While the concept of polymerizing glycerol has been known since the early 1900s, early efforts focused on producing mixtures of polyglycerols rather than isolating specific oligomers.^[3] These early industrial processes typically involved the thermal dehydration of glycerol at high

temperatures (230°C - 270°C) with an alkaline catalyst, such as sodium hydroxide.[4] A significant milestone in the specific synthesis of **diglycerol** was documented in a 1946 paper by H. J. Wright and R. N. Du Puis, which described a new ether synthesis route.[5]

Over the decades, the demand for higher purity **diglycerol** and more efficient, sustainable processes has driven significant innovation. Key developments include:

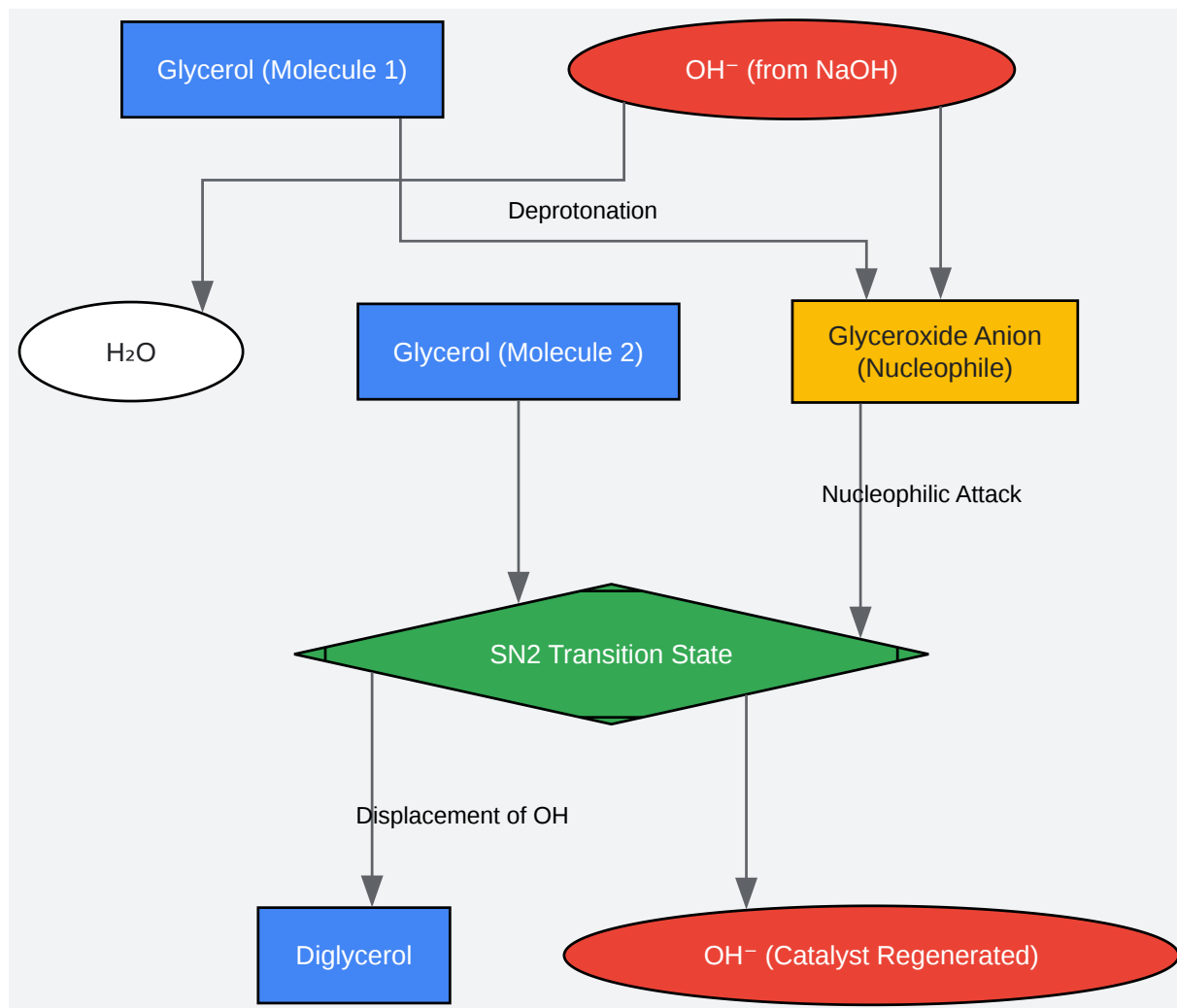
- **Catalysis:** A shift from corrosive homogeneous catalysts (e.g., NaOH, KOH) to more selective and recyclable heterogeneous catalysts like zeolites and mixed metal oxides.[6][7]
- **Alternative Feedstocks:** The development of synthesis routes starting from epichlorohydrin and glycidol, often used to achieve specific isomeric forms.[4][6]
- **Purification Technology:** The implementation of advanced distillation techniques, particularly multi-stage short-path and wiped-film evaporation under high vacuum, enabling the production of **diglycerol** with purities exceeding 95%.[8][9]
- **Process Intensification:** The use of microwave irradiation to dramatically reduce reaction times compared to conventional heating.[4]

Chemical Synthesis Pathways

The primary industrial method for producing **diglycerol** is the direct etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of one molecule of water. This reaction can be catalyzed by either acids or bases, though alkaline catalysis is far more common commercially.

Base-Catalyzed Etherification

The base-catalyzed mechanism proceeds via an SN2-type reaction. An alkaline catalyst (e.g., NaOH) deprotonates one of the hydroxyl groups of a glycerol molecule, forming a more nucleophilic glyceroxide anion. This anion then attacks a primary carbon of a second glycerol molecule, displacing a hydroxyl group and forming the ether linkage.



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Caption: Base-catalyzed SN2 mechanism for **diglycerol** synthesis.

Production Methodologies & Experimental Protocols

Protocol 1: Homogeneous Catalysis (Alkali Method)

This is the traditional industrial method for producing a polyglycerol mixture. To obtain a high concentration of **diglycerol**, the reaction is stopped at a relatively low glycerol conversion.

Methodology:

- **Reactor Setup:** A glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating mantle, nitrogen inlet, and a distillation condenser for water removal is charged with anhydrous glycerol (e.g., 1000 g).
- **Catalyst Addition:** An alkaline catalyst, such as sodium hydroxide (NaOH), is added to the glycerol. The typical concentration is 0.3% to 0.5% by weight (e.g., 3.0 g to 5.0 g).[\[8\]](#)
- **Inerting:** The reactor is purged with an inert gas like nitrogen to prevent oxidation and the formation of undesired byproducts such as acrolein at high temperatures.
- **Reaction:** The mixture is stirred and heated. The initial heating phase is typically to about 230°C, at which point water begins to distill off.[\[8\]](#) The temperature is then slowly raised to the target reaction temperature, generally between 240°C and 265°C.[\[8\]](#)
- **Monitoring:** The reaction is monitored by collecting and measuring the amount of water evolved. To maximize **diglycerol** yield, the reaction is intentionally stopped after a specific time (e.g., 8 hours) or when a target glycerol conversion is reached (typically 10-15% **diglycerol** content in the mixture).[\[8\]](#)
- **Termination:** The reaction is terminated by cooling the mixture to below 200°C to halt the polymerization process.[\[8\]](#)
- **Neutralization (Optional):** The catalyst can be neutralized with an acid (e.g., phosphoric acid) before purification, although this is often omitted if distillation is used for purification, as the salts are non-volatile.

Protocol 2: Heterogeneous Catalysis

This method uses a solid catalyst, which simplifies catalyst removal and can offer improved selectivity.

Methodology:

- **Reactor Setup:** A three-necked glass reactor is charged with anhydrous glycerol (e.g., 50 g).
[7]
- **Catalyst Addition:** A solid basic catalyst, such as a calcined mixed-metal oxide (e.g., $\text{Ca}_{1.6}\text{Al}_{0.4}\text{La}_{0.6}\text{O}_3$) or a basic zeolite (e.g., NaX), is added at a concentration of 2-4 wt%. [7][8]
- **Inerting & Reaction:** The reactor is purged with nitrogen. The mixture is then heated to the reaction temperature (e.g., 240°C - 280°C) under continuous stirring. [7][10]
- **Monitoring & Termination:** The reaction proceeds for a set duration (e.g., 2-12 hours). [7][10]
At the end of the reaction, the mixture is cooled.
- **Catalyst Removal:** The solid catalyst is removed from the cooled reaction mixture by filtration or centrifugation. The resulting liquid product is then ready for purification.

Purification and Analysis

The crude product from glycerol polymerization is a mixture containing unreacted glycerol, **diglycerol**, higher polyglycerols (triglycerol, tetraglycerol, etc.), and catalyst residues. High-purity **diglycerol** is obtained through high-vacuum distillation.

Protocol 3: Multi-Stage High-Vacuum Distillation

This protocol is designed to separate the components based on their different boiling points and molecular weights.

Methodology:

- **Stage 1 (Glycerol Removal):** The crude reaction mixture is fed into a short-path evaporator or a wiped-film evaporator. [8]
 - **Pressure:** 0.5 to 5 mbar [8][9]
 - **Bottom Temperature:** 125°C to 170°C [8][9]

- Outcome: Unreacted glycerol is removed as the distillate and can be recycled back into the reactor. The bottom product, now enriched in **diglycerol** and higher oligomers, is transferred to the next stage.
- Stage 2 (**Diglycerol** Isolation): The bottom product from Stage 1 is fed into a second short-path evaporator.
 - Pressure: 0.05 to 0.3 mbar[8][9]
 - Bottom Temperature: 140°C to 170°C[8][9]
 - Outcome: A product containing >90% **diglycerol** is obtained as the bottom product.[8] The distillate from this stage, containing trace glycerol and light ends, can be returned to the first distillation stage.
- Stage 3 (High-Purity Polish): For applications requiring even higher purity, the bottom product from Stage 2 can be distilled a third time.
 - Pressure: ≤ 0.05 mbar[8][9]
 - Temperature: 185°C to 215°C[8][9]
 - Outcome: **Diglycerol** is collected as the distillate, achieving a purity of >95-98%.[11] The bottom product contains concentrated higher polyglycerols.

Analytical Methods

Quantitative analysis of the product mixture is critical for process control and quality assurance. Gas Chromatography (GC) is the most common method.

Methodology (GC Analysis):

- Sample Preparation: The polyglycerol mixture cannot be directly injected into a GC due to low volatility. A derivatization step is required.
 - Silylation: The sample is treated with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to convert the polar hydroxyl (-OH) groups into nonpolar trimethylsilyl (-O-Si(CH₃)₃) ethers, which are volatile.[12]

- GC-FID Conditions:
 - Injector: On-column or split/splitless injector, heated to ~260°C.[\[11\]](#)[\[13\]](#)
 - Column: A polar capillary column is typically used.
 - Oven Program: A temperature gradient is used, starting around 180°C and ramping up to 260°C or higher to elute the different oligomers.[\[13\]](#)
 - Detector: A Flame Ionization Detector (FID) is used for quantification, heated to ~280°C.
[\[11\]](#)[\[13\]](#)
- Quantification: The percentage of glycerol, **diglycerol**, and other polyglycerols is determined by comparing the peak areas in the sample chromatogram to those of a calibrated standard. An internal standard (e.g., phenyl β -D-glucopyranoside) is often used to improve accuracy.
[\[12\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various production methods cited in the literature.

Table 1: Homogeneous Catalysis Performance

Catalyst	Catalyst Conc.	Temp. (°C)	Time (h)	Glycerol Conv. (%)	Diglycero I Sel. (%)	Reference(s)
NaOH	0.5 wt%	230	8	~13.5 (Implied)	-	[8]
NaOH	0.35 wt%	240	Continuous	~13 (Implied)	-	[9]
Na ₂ CO ₃	2 wt%	260	24	96	24	[7]

| LiOH | 0.1 wt% | 260 | 7 | 80 | 68 (di+tri) | [\[6\]](#) |

Table 2: Heterogeneous Catalysis Performance

Catalyst	Catalyst Conc.	Temp. (°C)	Time (h)	Glycerol Conv. (%)	Diglycerol Yield (%)	Diglycerol Sel. (%)	Reference(s)
NaX Zeolite	-	240	22	-	-	-	[11]
Ca _{1.6} Al _{0.4} La _{0.6} O ₃	2 wt%	-	-	96	52	~54	[7]
CaO	2 wt%	-	-	72	19	~26	[7]

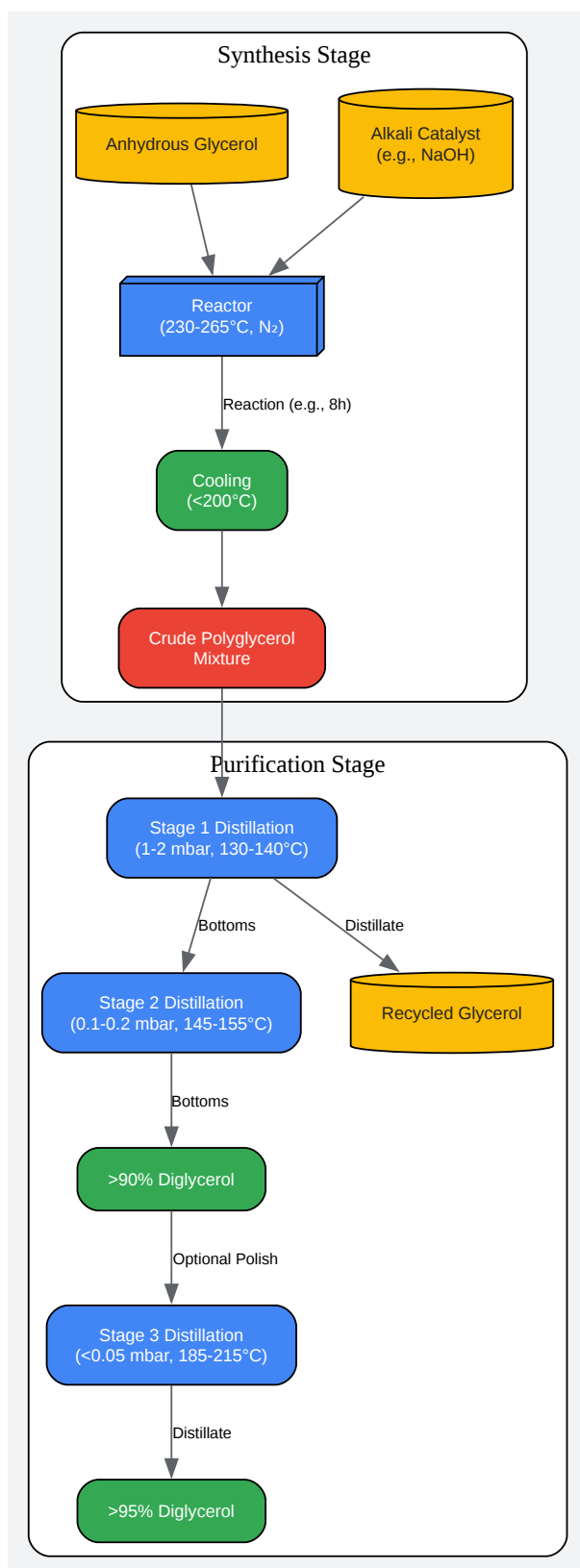
| XZ-Li Zeolite | 3 wt% | 280 | 2 | 89.6 | 61.2 | ~68.3 |[10] |

Table 3: Purification via Short-Path Distillation

Stage	Pressure (mbar)	Temperature (°C)	Product	Purity (% Diglycerol)	Reference(s)
2	0.1 - 0.2	145 - 155	Bottoms	> 90	[8][9]
3	≤ 0.05	185 - 215	Distillate	> 95	[8][9]

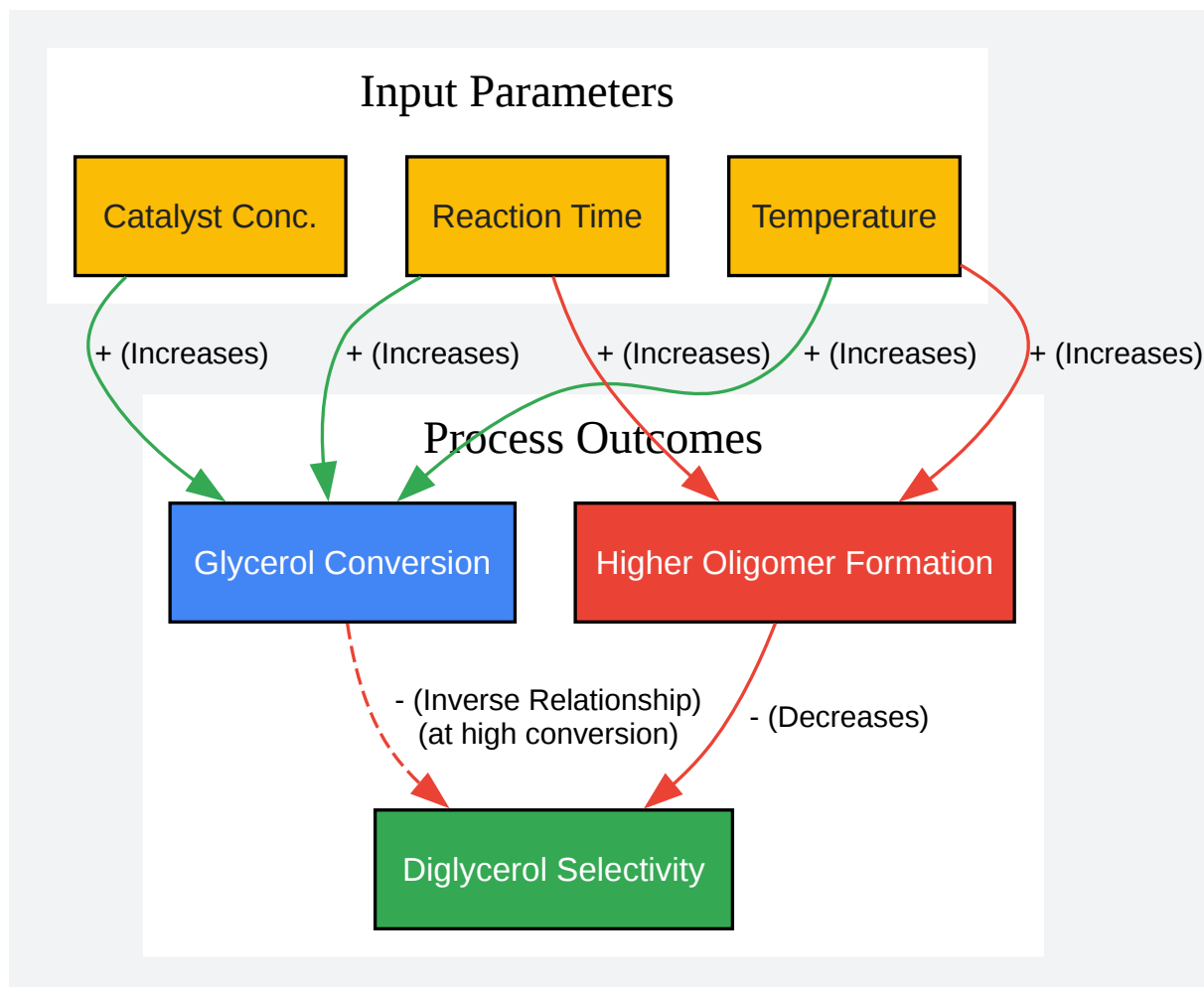
| 3 | 0.01 | 205 | Distillate | 98 |[11] |

Process Workflows and Relationships



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Caption: General experimental workflow for **diglycerol** production.



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Caption: Logical relationships of key reaction parameters.

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